Dimethyl 2,3-dibromosuccinate
Overview
Description
Dimethyl 2,3-dibromosuccinate is an organic compound with the molecular formula C6H8Br2O4. It is a derivative of succinic acid, where two bromine atoms are substituted at the 2 and 3 positions, and the carboxylic acid groups are esterified with methanol. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2,3-dibromosuccinate can be synthesized through the bromination of dimethyl succinate. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 3 positions of the succinate .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is monitored closely to prevent over-bromination and to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,3-dibromosuccinate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions (OH-), amines (NH2), or thiols (SH).
Reduction: The compound can be reduced to form dimethyl succinate by using reducing agents such as zinc (Zn) in acetic acid (CH3COOH).
Elimination: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Reduction: Zinc in acetic acid is a common reducing agent used for this compound.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO) are used.
Major Products Formed
Nucleophilic Substitution: Products include dimethyl 2-hydroxysuccinate, dimethyl 2-aminosuccinate, and dimethyl 2-thiosuccinate.
Reduction: The major product is dimethyl succinate.
Elimination: The major product is dimethyl fumarate.
Scientific Research Applications
Dimethyl 2,3-dibromosuccinate is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used to study enzyme-catalyzed reactions and metabolic pathways involving succinate derivatives.
Medicinal Chemistry: It is explored for its potential in drug development, particularly in designing inhibitors for enzymes that interact with succinate derivatives.
Industrial Applications: The compound is used in the production of polymers and other materials .
Mechanism of Action
The mechanism of action of dimethyl 2,3-dibromosuccinate involves its reactivity towards nucleophiles and reducing agents. The bromine atoms at the 2 and 3 positions make the compound highly reactive, allowing it to participate in various substitution and reduction reactions. The molecular targets include nucleophilic sites on enzymes and other biomolecules, where it can form covalent bonds and alter their activity .
Comparison with Similar Compounds
Similar Compounds
Dimethyl succinate: Lacks the bromine atoms and is less reactive.
Dimethyl 2,3-dichlorosuccinate: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity.
Dimethyl 2,3-diiodosuccinate: Contains iodine atoms, which are larger and more reactive than bromine
Uniqueness
Dimethyl 2,3-dibromosuccinate is unique due to its specific reactivity profile, which is influenced by the presence of bromine atoms. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications .
Properties
IUPAC Name |
dimethyl 2,3-dibromobutanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Br2O4/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBOXCHKENCESQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(=O)OC)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10965898 | |
Record name | Dimethyl 2,3-dibromobutanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10965898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51575-86-1 | |
Record name | Butanedioic acid, 2,3-dibromo-, 1,4-dimethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51575-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Succinic acid, alpha,alpha'-dibromo-, dimethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051575861 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl 2,3-dibromobutanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10965898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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